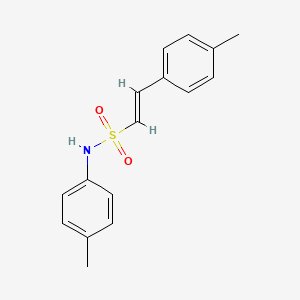

(E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide

Description

(E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide is an organic compound characterized by the presence of two 4-methylphenyl groups attached to an ethenesulfonamide backbone

Properties

IUPAC Name |

(E)-N,2-bis(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-13-3-7-15(8-4-13)11-12-20(18,19)17-16-9-5-14(2)6-10-16/h3-12,17H,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDMIZBKOBWUAP-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

(E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

- (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

- (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine

- (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine

Uniqueness: (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

(E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanism of action, structure-activity relationships, and relevant case studies.

The biological activity of (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide is primarily attributed to its ability to interact with specific molecular targets within the body. These interactions can modulate enzyme or receptor activities, leading to various biological effects. For instance, the compound has shown promise in inhibiting cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis induction .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide and its derivatives. A quantitative structure-activity relationship (QSAR) analysis on related compounds indicated that electronic and steric descriptors significantly influence their anticancer efficacy. The study reported high correlation coefficients (R² = 0.81), suggesting that modifications to the molecular structure can enhance biological activity against cancer cells .

Case Study: Anticancer Activity Evaluation

In a specific study evaluating the cytotoxicity of several sulfonamide derivatives, including (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide, it was found that these compounds exhibited significant antiproliferative effects against various human tumor cell lines. The most potent derivatives demonstrated IC₅₀ values comparable to established anticancer agents, indicating their potential as therapeutic candidates .

Antimicrobial Activity

Apart from its anticancer properties, (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide has also been investigated for its antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and underlying mechanisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship of (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide indicates that modifications to the phenyl rings can significantly impact its biological properties. The presence of electron-donating or withdrawing groups on the aromatic systems can alter the compound's interaction with biological targets, affecting both potency and selectivity .

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide | Two para-substituted phenyl groups | Anticancer and antimicrobial |

| Ethenesulfonamide | Sulfonamide functional group | Endothelin receptor antagonism |

| N-Methylethenesulfonamide | Methylated variant | Potentially different pharmacokinetics |

Q & A

Q. What synthetic methodologies are optimal for preparing (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide?

The compound can be synthesized via condensation reactions between sulfonamide precursors and aldehydes. For example, a protocol adapted from (E)-N-aryl-2-arylethenesulfonamide synthesis involves reacting 2-(N-(4-methylphenyl)sulfamoyl)acetic acid with 4-methylbenzaldehyde under acidic conditions (e.g., acetic acid or H₂SO₄ catalysis). Yield optimization (e.g., ~48%) requires controlled stoichiometry and temperature (e.g., reflux in ethanol). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can NMR spectroscopy validate the stereochemistry and purity of the synthesized compound?

Key NMR signals for the (E)-isomer include a trans-coupled doublet for the ethene protons (e.g., δ 7.12 and 7.81 ppm, J = 15.3–15.6 Hz). Aromatic protons from the 4-methylphenyl groups appear as distinct doublets (δ 6.85–7.18 ppm). The NH proton is observed as a broad singlet (~δ 6.43 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₅H₁₀F₅NO₃S: m/z 379.0302) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial antimicrobial screening can follow protocols for sulfonamide derivatives, such as agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Minimum inhibitory concentration (MIC) tests in Mueller-Hinton broth (24–48 hr incubation) are standard. For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK-293) at 10–100 µM concentrations provide baseline data .

Advanced Research Questions

Q. How can crystallographic disorder in (E)-N,2-bis(4-methylphenyl)-1-ethenesulfonamide be resolved during structure refinement?

X-ray diffraction data may reveal disorder in the ethene or methyl groups. Use SHELXL for refinement, applying restraints (e.g., DELU, SIMU) to stabilize anisotropic displacement parameters. For severe cases, split the disordered moiety into two sites with occupancy factors refined to sum to 1.0. Validate the final model using R1/wR2 residuals and a checkCIF report to ensure compliance with IUCr standards .

Q. What strategies address contradictory bioactivity data between in vitro and cell-based assays?

Discrepancies may arise from poor solubility or metabolic instability. Pre-treat the compound with DMSO/PBS (≤0.1% v/v) and confirm solubility via dynamic light scattering (DLS). Assess metabolic stability using liver microsome assays (e.g., human CYP450 isoforms). Parallel molecular dynamics simulations (e.g., GROMACS) can predict binding interactions with target proteins, clarifying assay mismatches .

Q. How do substituent modifications on the 4-methylphenyl groups affect the compound’s electronic properties?

Replace the methyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and analyze effects via cyclic voltammetry (e.g., oxidation potentials in acetonitrile). DFT calculations (Gaussian 16, B3LYP/6-31G*) can map HOMO-LUMO gaps and electrostatic potential surfaces. Correlate these with experimental UV-Vis spectra (e.g., λmax shifts) to quantify electronic perturbations .

Q. What advanced spectroscopic techniques characterize non-covalent interactions in sulfonamide-protein complexes?

Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS). For structural insights, use nuclear Overhauser effect (NOE) NMR or cryo-EM (for large complexes). Synchrotron-based XAS (X-ray absorption spectroscopy) can probe sulfur coordination environments in metalloenzyme interactions .

Methodological Notes

- Crystallography : Prioritize SHELX programs for small-molecule refinement due to robust handling of twinning and high-resolution data .

- Data Validation : Use checkCIF (CCDC) to identify syntax errors or geometric outliers in crystallographic reports .

- Synthesis Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.